N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a furan ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Mechanism of Action
Target of Action
They are often involved in interactions with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Furan derivatives and benzodioxole structures are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Furan and benzodioxole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Furan and benzodioxole derivatives are generally well-absorbed and can cross the blood-brain barrier .
Result of Action
Furan and benzodioxole derivatives are known to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzo[d][1,3]dioxole moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carboxamide group can produce primary amines .
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Heptanyl)-1,3-benzodioxole-5-carboxamide
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
- 5-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl
Uniqueness
N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-11(12-2-1-7-19-12)5-6-16-15(18)10-3-4-13-14(8-10)21-9-20-13/h1-4,7-8,11,17H,5-6,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJLICUPRFRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.